4,5-Dibutylbenzene-1,2-diamine
Description
These analogs are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and tunable electronic properties .
Properties
CAS No. |
86723-73-1 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4,5-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10H,3-8,15-16H2,1-2H3 |
InChI Key |
UMWRTEKMRAEOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1CCCC)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 4,5-dibutylbenzene to form 4,5-dibutylnitrobenzene, followed by reduction to yield the diamine. The reaction conditions typically include the use of strong acids and reducing agents.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibutylbenzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin chloride (SnCl₂) can be employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines or amides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,5-Dibutylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,5-Dibutylbenzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the benzene ring significantly influence the physical, chemical, and functional properties of 1,2-diamines. Below is a comparison of key analogs:
*Estimated based on butyl group addition.
Functional Performance
- Electron-Withdrawing Groups (Cl, Br) : Enhance oxidative stability and electrophilic reactivity, making these compounds suitable for halogen bonding in materials science .
- Electron-Donating Groups (Me) : Improve solubility in organic solvents but may reduce thermal stability .
- Fluorine Substituents : Increase resistance to metabolic degradation, as seen in fluorinated pharmaceuticals .
Research Findings and Trends
- Antimicrobial Activity : 4,5-Dichloro and 4,5-dibromo derivatives show promise in antimicrobial agents due to halogen-mediated interactions with biological targets .
- Materials Science : Brominated 1,2-diamines exhibit room-temperature phosphorescence (RTP) with high oxygen sensitivity, useful in sensors .
- Thermal Stability : Methyl and bromo derivatives demonstrate higher thermal stability (e.g., 4,5-dibromo: Tm = 137°C) compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
